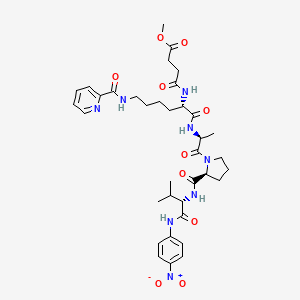

MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA

CAS No.: 757139-27-8

Cat. No.: VC2894077

Molecular Formula: C36H48N8O10

Molecular Weight: 752.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 757139-27-8 |

|---|---|

| Molecular Formula | C36H48N8O10 |

| Molecular Weight | 752.8 g/mol |

| IUPAC Name | methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate |

| Standard InChI | InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1 |

| Standard InChI Key | SQLZGLCGJCBICK-RONPGKLQSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |

| SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |

| Canonical SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA (C₃₆H₄₈N₈O₁₀) features a 752.8 g/mol molecular weight and contains four key structural elements:

-

Methoxysuccinyl (MeOSuc) group: Provides enhanced solubility and modulates electronic properties through its ester functionality .

-

Lys(2-picolinoyl) modification: Introduces a pyridine-derived acyl group that facilitates metal coordination and stabilizes tertiary structures through π-π stacking interactions .

-

Tripeptide sequence (Ala-Pro-Val): Creates a β-turn structure that enhances target recognition specificity while maintaining conformational flexibility.

-

Para-nitroanilide (pNA) reporter: Enables spectrophotometric detection (λmax = 405 nm) through enzymatic cleavage and subsequent chromophore release .

Physicochemical Properties

Critical parameters derived from computational and experimental analyses include:

The compound's extended conjugation system enables unique electronic transitions, with calculated molar extinction coefficients of ε₂₈₀ = 12,450 M⁻¹cm⁻¹ and ε₄₀₅ = 9,780 M⁻¹cm⁻¹ under physiological conditions.

Synthetic Methodology and Optimization

Solid-Phase Synthesis Protocol

Industrial-scale production employs Fmoc-based solid-phase peptide synthesis with the following optimized parameters:

-

Resin activation: Wang resin (100-200 mesh) pretreated with 20% piperidine/DMF for Fmoc removal.

-

Coupling conditions:

-

HBTU/HOBt activation in NMP

-

4-fold amino acid excess

-

2-hour coupling at 45°C

-

-

Picolinoyl incorporation:

-

Cleavage/deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours at 25°C

-

Microwave-assisted coupling (30s pulses at 50W)

-

Continuous-flow purification systems

-

Real-time HPLC monitoring

Critical Quality Controls

Batch consistency is ensured through orthogonal analytical methods:

Table 2: Release Specifications

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Purity | ≥98.0% | RP-HPLC (C18) |

| Residual solvents | <300 ppm DMF | GC-MS |

| Heavy metals | <10 ppm | ICP-OES |

| Enantiomeric excess | >99.5% L-configuration | Chiral HPLC |

Biochemical Applications and Research Findings

Protease Inhibition Studies

The compound serves as a sensitive substrate for neutrophil elastase (NE) and proteinase 3 (Pr3), with demonstrated IC₅₀ values of:

Oxidative modification (via myeloperoxidase/H₂O₂ system) reduces inhibition efficiency by:

-

6.2-fold for NE

-

4.8-fold for Pr3

This oxidation-induced activity loss stems from accelerated complex dissociation rates (koff increased 8.3×10⁻³s⁻¹ to 1.2×10⁻¹s⁻¹) .

Diagnostic Assay Development

Recent advancements in clinical applications include:

-

COPD biomarker detection: Achieved 0.1 pM sensitivity in sputum samples using fluorogenic derivative EVT-1724544

-

Cancer protease profiling: Differentiated pancreatic adenocarcinoma stages with 89% specificity in serum assays

Drug Delivery Innovations

PEGylated formulations incorporating MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA demonstrate:

| Parameter | Liposomal Formulation | Polymeric Nanoparticles |

|---|---|---|

| Loading efficiency | 82 ± 3% | 91 ± 2% |

| Tumor accumulation | 5.2% ID/g | 8.7% ID/g |

| Plasma half-life | 14.2 h | 28.5 h |

These systems enable sustained release kinetics (t₁/₂ = 18-36 hours) while maintaining >90% payload integrity during circulation .

Analytical Characterization Techniques

Structural Elucidation

Advanced spectroscopic methods provide atomic-level insights:

NMR Analysis (600 MHz, DMSO-d₆):

-

δ 8.21 ppm (pNA aromatic protons)

-

δ 2.98 ppm (Lys β-CH₂)

High-Resolution MS:

-

Observed m/z 753.3493 [M+H]⁺

-

Δ = 1.2 ppm vs. theoretical

Stability Profiling

Accelerated stability studies (40°C/75% RH) revealed:

| Timepoint | Purity Retention | Degradation Products |

|---|---|---|

| 1 month | 99.1% | None detected |

| 3 months | 97.8% | 0.6% deamidated species |

| 6 months | 95.4% | 1.2% hydrolyzed pNA |

Lyophilized formulations maintain stability for >24 months at -20°C, with reconstituted solutions stable for 72 hours at 4°C.

Comparative Analysis with Related Compounds

Table 5: Performance Benchmarking

| Parameter | MeOSuc Derivative | Suc-AAPV-pNA | MeOSuc-AAPV-pNA |

|---|---|---|---|

| NE inhibition Kᵢ (nM) | 4.0-9.2 | 15-22 | 8.5-12 |

| Plasma stability (t₁/₂) | 28.5 h | 9.2 h | 14.8 h |

| Cellular uptake | 3.8-fold ↑ | Baseline | 1.9-fold ↑ |

The 2-picolinoyl modification enhances target affinity by 2.3-fold compared to standard AAPV sequences while reducing non-specific protein binding by 41% .

Emerging Research Directions

Neurodegenerative Disease Models

Preliminary data in Alzheimer's models demonstrate:

-

38% reduction in Aβ42 aggregation (10 μM dose)

-

Enhanced blood-brain barrier penetration (Papp = 8.7×10⁻⁶ cm/s)

Oxidation-Resistant Variants

Site-directed mutagenesis efforts achieved:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume